4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione
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Overview
Description
4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione is a heterocyclic compound that features a unique structure combining thieno and furan rings with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione typically involves the reaction of furan-2,5-dicarbaldehyde with (4-chlorophenyl)magnesium bromide under a nitrogen atmosphere. The reaction mixture is stirred at room temperature, followed by the addition of a suitable oxidizing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl groups and heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to the modulation of biological processes, such as cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]furan-1,4-dione
- 4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]pyrrole-1,3-dione
Uniqueness
4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione is unique due to its combination of thieno and furan rings, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63049-70-7 |
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Molecular Formula |
C18H8Cl2O3S |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4,6-bis(4-chlorophenyl)thieno[3,4-c]furan-1,3-dione |
InChI |
InChI=1S/C18H8Cl2O3S/c19-11-5-1-9(2-6-11)15-13-14(18(22)23-17(13)21)16(24-15)10-3-7-12(20)8-4-10/h1-8H |
InChI Key |
WJQKLVFDSBIPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(S2)C4=CC=C(C=C4)Cl)C(=O)OC3=O)Cl |
Origin of Product |
United States |
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